molecular formula C26H31Cl2FO6 B12781328 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) CAS No. 60864-42-8

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)

Cat. No.: B12781328
CAS No.: 60864-42-8
M. Wt: 529.4 g/mol
InChI Key: BCHYZLWTKAJUGC-YOCYGPNRSA-N
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Description

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used in various pharmaceutical applications. This compound is known for its potent anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (also known as prednisolone). The key steps include:

    Acetylation: The 21-hydroxy group is acetylated using acetic anhydride.

    Sulfonation and Elimination: The 11-hydroxy group is sulfonated and then eliminated to form a 9(11)-double bond.

    Fluorination: The 6beta-position is fluorinated.

    Hydrolysis: The acetyl group at the 3-position is removed.

    Epoxidation and Addition: The 9(11)-double bond is epoxidized, followed by the addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: The 1-position double bond is formed.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the steroid backbone.

    Substitution: Halogen substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like chlorine (Cl2), bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) involves binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11beta-Dichloro-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate) is unique due to its specific halogenation pattern and the presence of both chloro and fluoro groups. This unique structure contributes to its potent anti-inflammatory and immunosuppressive properties, making it distinct from other corticosteroids.

Properties

CAS No.

60864-42-8

Molecular Formula

C26H31Cl2FO6

Molecular Weight

529.4 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-acetyloxy-9,11-dichloro-6-fluoro-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H31Cl2FO6/c1-13-8-17-18-10-20(29)19-9-16(32)6-7-23(19,4)25(18,28)21(27)11-24(17,5)26(13,35-15(3)31)22(33)12-34-14(2)30/h6-7,9,13,17-18,20-21H,8,10-12H2,1-5H3/t13-,17+,18+,20+,21+,23+,24+,25+,26+/m1/s1

InChI Key

BCHYZLWTKAJUGC-YOCYGPNRSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)Cl)Cl)C)F

Origin of Product

United States

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